molecular formula C11H11F3O2 B1390419 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid CAS No. 1017777-98-8

3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1390419
CAS No.: 1017777-98-8
M. Wt: 232.2 g/mol
InChI Key: MHVYTEBUXSYYCO-UHFFFAOYSA-N
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Description

3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a trifluoromethylated phenylpropionic acid derivative. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the phenyl ring, which significantly influences its chemical properties and biological activity. The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Direct Trifluoromethylation: This method involves the direct introduction of the trifluoromethyl group onto the phenyl ring. Common reagents include trifluoromethyl iodide (CF3I) and a suitable catalyst.

  • Sandmeyer Reaction:

  • Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the phenyl ring with a trifluoromethyl group using nucleophilic reagents like trifluoromethanesulfonic acid (CF3SO3H).

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur, especially on the trifluoromethyl group, using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, heat.

  • Reduction: LiAlH4, H2, catalyst.

  • Substitution: NaOH, NH3, solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters.

Scientific Research Applications

3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and metabolic disorders.

  • Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is compared with other similar compounds, such as:

  • 3-(2-Methylphenyl)propionic acid

  • 3-(3-Trifluoromethylphenyl)propionic acid

  • 3-(2,3-Dimethylphenyl)propionic acid

Uniqueness: The presence of the trifluoromethyl group in this compound significantly enhances its chemical stability and biological activity compared to its non-trifluoromethylated counterparts. This makes it a valuable compound in various applications.

Properties

IUPAC Name

3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVYTEBUXSYYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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